Tyr-Leptin (26-39) (human)

Catalog No.
S13916031
CAS No.
M.F
C80H137N19O25
M. Wt
1765.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyr-Leptin (26-39) (human)

Product Name

Tyr-Leptin (26-39) (human)

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C80H137N19O25

Molecular Weight

1765.1 g/mol

InChI

InChI=1S/C80H137N19O25/c1-14-41(9)61(75(118)87-50(23-17-20-32-82)69(112)98-65(45(13)102)79(122)96-62(42(10)15-2)76(119)94-60(40(7)8)80(123)124)95-72(115)53(34-38(3)4)92-78(121)64(44(12)101)97-70(113)51(24-18-21-33-83)88-77(120)63(43(11)100)99-73(116)55(37-58(107)108)91-71(114)54(36-57(105)106)90-67(110)52(29-30-56(85)104)89-74(117)59(39(5)6)93-68(111)49(22-16-19-31-81)86-66(109)48(84)35-46-25-27-47(103)28-26-46/h25-28,38-45,48-55,59-65,100-103H,14-24,29-37,81-84H2,1-13H3,(H2,85,104)(H,86,109)(H,87,118)(H,88,120)(H,89,117)(H,90,110)(H,91,114)(H,92,121)(H,93,111)(H,94,119)(H,95,115)(H,96,122)(H,97,113)(H,98,112)(H,99,116)(H,105,106)(H,107,108)(H,123,124)

InChI Key

JTAITXGNAVUJIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N

Tyr-Leptin (26-39) (human) is a synthetic peptide with the following sequence: Tyr-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val . Its molecular formula is C80H137N19O25, and it has a molecular weight of 1765.06 g/mol . This peptide fragment corresponds to amino acids 26-39 of the full-length human leptin protein, with an additional tyrosine residue at the N-terminus.

Tyr-Leptin (26-39) (human) is derived from leptin, a hormone secreted by adipocytes that plays a crucial role in regulating energy balance and body weight. While the full biological activity of this specific fragment is not fully elucidated, it is believed to retain some of the properties of the parent hormone. Potential biological activities may include:

  • Appetite regulation
  • Energy metabolism modulation
  • Neuroendocrine function influence

Further research is needed to fully understand the specific biological activities of this peptide fragment.

Tyr-Leptin (26-39) (human) is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves:

  • Attaching the C-terminal amino acid to a solid support
  • Sequential addition of protected amino acids
  • Removal of protecting groups
  • Cleavage of the peptide from the solid support

The use of trifluoroacetic acid (TFA) is essential for the protonation of peptides that lack basic amino acids such as Arginine (Arg), Histidine (His), and Lysine (Lys), or ones that have these residues protected .

Tyr-Leptin (26-39) (human) has potential applications in various fields:

  • Research: As a tool for studying leptin-related pathways and mechanisms
  • Drug development: Potential therapeutic applications in obesity and metabolic disorders
  • Diagnostic tools: Development of assays or biomarkers related to leptin function

Interaction studies involving Tyr-Leptin (26-39) (human) may focus on:

  • Receptor binding: Investigating its ability to bind to leptin receptors
  • Protein-protein interactions: Studying its interactions with other molecules involved in energy metabolism
  • Cellular signaling: Examining its effects on intracellular signaling pathways related to leptin function

Similar Compounds

Several compounds share similarities with Tyr-Leptin (26-39) (human):

  • Full-length human leptin
  • Other leptin fragments (e.g., leptin 93-105, leptin 116-130)
  • Leptin receptor agonists
  • Synthetic leptin analogs

Tyr-Leptin (26-39) (human) is unique due to its specific sequence and the addition of the N-terminal tyrosine residue. This modification may alter its properties compared to the native leptin fragment, potentially affecting its stability, receptor binding, or biological activity. Further comparative studies are needed to fully elucidate the differences between Tyr-Leptin (26-39) (human) and these similar compounds.

Binding Specificity and Affinity Profiling

Tyr-Leptin (26-39) (human) represents a synthetic peptide fragment derived from the amino acid sequence 26-39 of full-length human leptin, with an additional N-terminal tyrosine modification [1] [2]. This peptide exhibits the sequence Tyr-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val, corresponding to a molecular formula of C80H137N19O25 and molecular weight of 1765.06 g/mol [1] [2]. The N-terminal tyrosine modification distinguishes this fragment from the native leptin sequence and potentially influences its receptor binding characteristics [3].

The binding specificity of Tyr-Leptin (26-39) demonstrates selective interaction with leptin receptor isoforms, though the precise binding affinity has not been quantitatively characterized through direct binding assays [4] [5]. Research has established that leptin receptor binding occurs primarily through the cytokine receptor homology domain 2 (CRH2), which serves as the major leptin-binding determinant with dissociation constants ranging from 0.2 to 15 nanomolar depending on experimental conditions [6] [7]. The CRH2 domain contains a hydrophobic binding site consisting of four consecutive hydrophobic residues that facilitate leptin recognition [7].

Studies examining leptin fragment activity have demonstrated that certain peptide sequences retain receptor recognition capability despite their truncated nature [8]. Specifically, fragments encompassing regions similar to the 26-39 sequence have shown biological activity in steroid hormone regulation, suggesting maintained receptor interaction capacity [4] [5]. The Tyr-Leptin (26-39) fragment has been observed to enhance corticosterone secretion in regenerating rat adrenal cortex, indicating functional receptor engagement [4] [5].

Comparative Analysis With Full-Length Leptin

Full-length human leptin demonstrates high-affinity binding to leptin receptors with dissociation constants of 0.2-1.2 nanomolar at the cell surface [6] [9]. In contrast, the binding characteristics of Tyr-Leptin (26-39) have not been directly quantified through conventional binding assays, though biological activity studies suggest maintained receptor interaction [4] [5]. The native leptin hormone contains 167 amino acids forming a four-helix bundle structure characteristic of cytokine family proteins [10] [11].

The binding mechanism of full-length leptin involves three distinct binding sites designated as sites I, II, and III [12]. Site I, formed by the C-terminus of helix D (residues 120-142), plays a crucial role in leptin-receptor complex formation and activation [12]. Site II consists of residues from helix A and helix C (residues 71-93), while site III includes residues at the N-terminus of helix D [12]. The 26-39 fragment of Tyr-Leptin corresponds to a region within the AB loop connecting helices A and B in the full-length protein structure [10].

Comparative studies of leptin fragments have revealed that bioactive sequences are predominantly located in the C-terminal region between residues 106-140, with fragments corresponding to amino acids 106-120, 116-130, and 126-140 demonstrating significant biological activity [13]. The N-terminal region encompassing amino acids 21-105, which includes the 26-39 sequence, has been suggested to contain fewer functional epitopes for peripheral administration [13]. However, the addition of the N-terminal tyrosine modification in Tyr-Leptin (26-39) may alter these binding characteristics [3].

ParameterFull-Length LeptinTyr-Leptin (26-39)
Molecular Weight (g/mol)~16,0001,765.06
Binding Affinity (Kd)0.2-1.2 nMNot directly measured
Receptor RecognitionHigh affinity, multiple sitesConfirmed biological activity
Structural ClassificationFour-helix bundle cytokineLinear peptide fragment
Primary Binding DomainCRH2 domain interactionPresumed CRH2 interaction

Intracellular Signaling Pathway Activation

Janus Kinase-Signal Transducer and Activator of Transcription Signaling Modulation (Tyrosine1138-Dependent Pathways)

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway represents the primary signaling mechanism activated by leptin receptor engagement [14] [15]. Upon leptin binding to the long-form leptin receptor (Obesity Receptor-Rb), receptor-associated Janus Kinase 2 (JAK2) undergoes autophosphorylation and subsequently phosphorylates three critical tyrosine residues on the receptor's intracellular domain: Tyrosine985, Tyrosine1077, and Tyrosine1138 [16] [17].

Tyrosine1138 serves as the primary docking site for Signal Transducer and Activator of Transcription 3 (STAT3) proteins [15] [18]. Following STAT3 recruitment to phosphorylated Tyrosine1138, JAK2-mediated phosphorylation of STAT3 leads to its dimerization and nuclear translocation [15] [16]. Once in the nucleus, phosphorylated STAT3 dimers function as transcription factors, binding to specific response elements in target gene promoters [15] [16]. This pathway controls the expression of critical metabolic regulatory genes including Suppressor of Cytokine Signaling 3 (SOCS3) and Proopiomelanocortin [15].

Research utilizing leptin receptor mutants has demonstrated the essential role of Tyrosine1138 in mediating leptin's effects on energy homeostasis [17]. Mice expressing leptin receptors with serine substitution at position 1138 (disrupting STAT3 signaling) exhibit hyperphagia and obesity similar to leptin receptor-deficient animals, confirming the critical importance of this signaling pathway [17]. However, these animals retain fertility and normal growth, distinguishing them from complete leptin receptor knockout mice [17].

The biological activity of Tyr-Leptin (26-39) in enhancing corticosterone secretion suggests potential engagement of STAT3-dependent pathways, though direct measurement of STAT3 phosphorylation following Tyr-Leptin (26-39) treatment has not been reported [4] [5]. The fragment's ability to modulate steroid hormone production indicates functional receptor activation and downstream signaling cascade engagement [4] [5].

Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Cascade Engagement (Tyrosine985-Mediated Mechanisms)

The Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase (ERK/MAPK) signaling cascade represents a parallel pathway activated by leptin receptor engagement [19] [20]. Phosphorylation of Tyrosine985 on the leptin receptor creates a high-affinity binding site for SH2-containing tyrosine phosphatase 2 (SHP-2) [21] [22]. SHP-2 binding to phosphorylated Tyrosine985 initiates activation of the canonical Ras/Raf/ERK signaling pathway through recruitment of growth factor receptor binding-2 (GRB-2) adapter proteins [19] [20].

SHP-2 functions as both an adapter protein and an active phosphatase in leptin signaling [20]. Following leptin stimulation, SHP-2 itself becomes tyrosine phosphorylated, which is essential for optimal ERK activation [20]. The phosphatase activity of SHP-2 is required for both JAK2-independent and Tyrosine985-dependent ERK activation pathways [20]. This dual role positions SHP-2 as a positive regulator of ERK signaling downstream of leptin receptor activation [20].

The ERK/MAPK pathway activated through Tyrosine985 controls expression of immediate early genes including c-fos, jun, and early growth response-1 (egr-1), which are fundamental regulators of cell proliferation and differentiation [19] [12]. This pathway also mediates leptin's anti-obesity functions, with Suppressor of Cytokine Signaling 3 competing with SHP-2 for binding to phosphorylated Tyrosine985, thereby providing negative feedback regulation [12].

Studies examining ERK activation in hypothalamic neurons demonstrate that leptin treatment induces robust ERK phosphorylation and egr-1 messenger RNA expression [20]. The requirement for SHP-2 in this process has been confirmed through dominant-negative approaches, where catalytically inactive SHP-2 mutants block leptin-stimulated ERK phosphorylation [20].

Signaling ComponentTyrosine1138 PathwayTyrosine985 Pathway
Primary KinaseJAK2JAK2 (initial), ERK1/2 (downstream)
Key Adapter ProteinSTAT3SHP-2
Nuclear TargetsSTAT3 response elementsAP-1, EGR-1 sites
Physiological FunctionEnergy homeostasis, satietyMetabolic regulation, cell growth
Negative RegulationSOCS3 expressionSOCS3 competition, phosphatases

Allosteric Modulation of Receptor Dimerization

Leptin receptor activation involves complex conformational changes rather than simple ligand-induced dimerization [23] [24]. Studies utilizing quantitative Bioluminescence Resonance Energy Transfer approaches have demonstrated that approximately 60% of leptin receptors exist as constitutive dimers at physiological expression levels in the absence of ligand [23]. Leptin binding does not further increase receptor dimerization but instead promotes conformational changes within pre-existing receptor dimers [23].

The mechanism of receptor activation involves ligand-induced conformational transitions that are independent of Janus Kinase 2 association [23]. These conformational changes represent the critical step in converting inactive receptor dimers to their signaling-competent state [23]. The extracellular domain restructuring enables proper orientation of intracellular domains for efficient kinase activation and subsequent phosphorylation events [23].

Structural studies have revealed that leptin can assemble up to three leptin receptor chains through multiple binding interfaces [25]. The asymmetric architecture involves a single leptin molecule inducing receptor dimerization via two distinct receptor-binding sites [26]. This model supports higher-order clustering of receptors, with evidence for 2:4 leptin:receptor hexameric structures under certain conditions [7].

Critical cysteine residues (Cysteine672 and Cysteine751) in the fibronectin type III domains play essential roles in receptor activation [27]. Mutation of Cysteine672 to serine results in marked reduction of STAT3-dependent signaling, while maintaining normal leptin binding affinity [27]. The double cysteine mutant completely loses biological activity despite preserved ligand binding, indicating that disulfide bridge formation is necessary for Janus Kinase activation and downstream signaling [27].

Allosteric modulation can also occur through negative regulators such as amyloid beta peptides, which bind to the leptin receptor extracellular domain with high affinity (Ki = 0.1 nanomolar) and negatively affect receptor function [28]. This interaction demonstrates that the leptin receptor can accommodate multiple binding partners that modulate its signaling capacity through allosteric mechanisms [28].

XLogP3

-9.4

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

26

Exact Mass

1764.00330093 g/mol

Monoisotopic Mass

1764.00330093 g/mol

Heavy Atom Count

124

Dates

Modify: 2024-08-10

Explore Compound Types